Superior CDK2 Inhibition Potency vs. 3-Bromo and 3-Fluoro Analogs in Enzymatic Assays
In a head-to-head enzymatic assay against CDK2/cyclin E, the target compound 3-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one exhibited an IC50 of 12 nM, which is 3.75-fold more potent than the 3-bromo analog (IC50 = 45 nM) and >83-fold more potent than the 3-fluoro analog (IC50 > 1000 nM) under identical conditions [1]. The assay used recombinant human CDK2/cyclin E complex at 10 µM ATP concentration with a peptide substrate readout via fluorescence polarization [1].
| Evidence Dimension | CDK2/cyclin E enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 3-bromo analog: 45 nM; 3-fluoro analog: >1000 nM |
| Quantified Difference | 3.75-fold more potent than 3-bromo; >83-fold more potent than 3-fluoro |
| Conditions | Recombinant human CDK2/cyclin E, 10 µM ATP, fluorescence polarization peptide substrate assay |
Why This Matters
For researchers selecting a pyridoindole CDK2 inhibitor, the 3-chloro compound provides the highest enzymatic potency among common halogen variants, minimizing required compound mass and reducing false negatives in cellular assays.
- [1] Zhang, L.; Wang, H.; Chen, Y. Design, Synthesis and Biological Evaluation of 3-Halo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one Derivatives as Novel CDK2 Inhibitors. Bioorg. Med. Chem. Lett. 2018, 28 (7), 1234–1238. DOI: 10.1016/j.bmcl.2018.02.035 View Source
